2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Description
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKKCJOILAIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic applications of 3-chloropyrazine amino alcohol derivatives
An In-depth Technical Guide to the Therapeutic Applications of 3-Chloropyrazine Amino Alcohol Derivatives
Executive Summary
The pyrazine ring system is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to form key interactions with a multitude of biological targets. When functionalized with a reactive chlorine atom at the 3-position and an amino alcohol side chain, the resulting 3-chloropyrazine amino alcohol derivatives emerge as a versatile and potent class of compounds. The chlorine atom serves as a synthetic handle for introducing diverse amino alcohol moieties via nucleophilic aromatic substitution, allowing for fine-tuning of pharmacological properties. The amino alcohol group itself is critical for establishing hydrogen bond networks within enzyme active sites, conferring both potency and selectivity. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a primary focus on their applications as kinase inhibitors in oncology and as novel antimicrobial agents. We will explore the causality behind synthetic strategies, dissect key signaling pathways, and present detailed experimental protocols relevant to drug development professionals.
The 3-Chloropyrazine Scaffold: A Privileged Foundation
The 3-chloropyrazine core is a heterocyclic motif of significant interest in drug discovery. The pyrazine ring is an electron-deficient system, which influences the reactivity of its substituents. The chlorine atom at the 3-position is readily displaced by nucleophiles, such as the primary amine of an amino alcohol, in a process known as nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of the modular synthesis of large libraries of derivatives.
Furthermore, the amino alcohol moiety is not merely a passive linker. The hydroxyl (-OH) and amino (-NH) groups are potent hydrogen bond donors and acceptors. This allows derivatives to form multiple, high-energy interactions with polar residues in the active sites of target proteins, such as kinases and bacterial enzymes, which is often a determining factor for high-affinity binding and biological activity.
Core Synthetic Strategies: Aminodehalogenation
The principal route for synthesizing the title compounds is the aminodehalogenation of a 3-chloropyrazine precursor. This reaction involves the displacement of the chloride ion by the amino group of a selected amino alcohol. The reaction is typically performed in the presence of a non-nucleophilic base to quench the hydrochloric acid byproduct, thereby driving the reaction to completion.
Diagram: General Synthetic Workflow
Caption: Workflow for the synthesis of 3-pyrazine amino alcohol derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a general method for the synthesis of 3-((2-hydroxyethyl)amino)pyrazine-2-carboxamide from 3-chloropyrazine-2-carboxamide.
-
Reactant Preparation: Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Reagents: Add an equimolar amount of a non-nucleophilic base, such as triethylamine (1.0 eq), to the solution. This is critical to neutralize the HCl that will be formed. Following this, add the amino alcohol (e.g., ethanolamine, 1.1 eq) to the reaction mixture. The slight excess of the amine helps ensure the complete consumption of the starting material.
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 70 °C) under reflux for a designated period (e.g., 15 hours)[1]. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid is purified using column chromatography on silica gel, eluting with a solvent system (e.g., dichloromethane/methanol gradient) designed to separate the product from unreacted starting materials and byproducts.
-
Characterization: The final product's structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Therapeutic Applications in Oncology: Kinase Inhibition
The aminopyrazine scaffold has proven to be a "privileged" structure for the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 3-chloropyrazine have shown significant promise in this area, particularly as inhibitors of kinases involved in the DNA Damage Response (DDR).
Mechanism of Action: Targeting Checkpoint Kinase 1 (CHK1)
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DDR pathway.[3] In response to DNA damage, the upstream kinase ATR activates CHK1, which in turn phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3] Many cancer cells have defects in their G1 checkpoint and rely heavily on the S and G2/M checkpoints controlled by CHK1 for survival, especially when undergoing replication stress induced by chemotherapy.
Inhibiting CHK1 abrogates these crucial checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe. This makes CHK1 inhibitors powerful potentiators of genotoxic chemotherapies.[3]
Diagram: The ATR-CHK1 Signaling Pathway
Caption: Inhibition of the CHK1 pathway by pyrazine derivatives.
A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and selective CHK1 inhibitors.[3] These compounds demonstrated the ability to abrogate the etoposide-induced G2 checkpoint arrest in human colon cancer cells, showcasing their potential in combination therapies.[3]
Data on Kinase Inhibitory Activity
The versatility of the aminopyrazine scaffold extends to other kinases relevant to cancer and inflammatory diseases.
| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |
| 3-Alkoxyamino-pyrazines | CHK1 | Low nM range | [3] |
| Aminopyrazine Derivatives | MK-2 | Low µM to sub-µM | [4] |
| 3-Aminopyrazolopyrazines | Spleen Tyrosine Kinase (Syk) | Low µM range | [5] |
Antimicrobial Applications
The emergence of multidrug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), presents a global health crisis. Pyrazinamide is a crucial first-line antitubercular drug, and derivatives of its core structure are of significant interest.[6]
Mechanism of Action: Targeting Mycobacterial Enoyl-ACP Reductase (InhA)
Derivatives of 3-chloropyrazine have been synthesized and evaluated for their antimycobacterial activity.[1][7][8] Molecular docking studies suggest that these compounds may target the mycobacterial enoyl-ACP reductase (InhA).[1][7] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the unique and robust mycobacterial cell wall. Inhibition of InhA disrupts this pathway, compromising cell wall integrity and leading to bacterial death.
Antimycobacterial Activity Data
Aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines has yielded compounds with potent activity against M. tuberculosis H37Rv.
| Compound | Substituent | MIC (µM) | Cytotoxicity (IC₅₀, HepG2) | Reference |
| 8 | 3-[(4-methylbenzyl)amino] | 6 | ≥ 250 µM | [1][7] |
| - | 3-[(4-aminobenzyl)amino] | 62.5 (MDR-TB strain) | Not specified | [1] |
| 17 | 3-amino-N-(2,4-dimethoxyphenyl) | 46 | >100 µM | [6] |
Notably, compound 8 displayed an excellent activity profile with a Minimum Inhibitory Concentration (MIC) of 6 µM and very low cytotoxicity, indicating a favorable therapeutic window.[1][7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37 °C for a period appropriate for the bacterial growth rate (e.g., 7-14 days for Mtb).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.
Pharmacokinetic and Drug Development Considerations
A compound's therapeutic potential is defined not only by its potency but also by its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Early assessment of properties like aqueous solubility, metabolic stability, and oral bioavailability is crucial.
Studies on related 3-amino-6-chloropyrazinone acetamide thrombin inhibitors have shown that strategic chemical modifications can significantly improve these properties. For instance, the introduction of a pyridine N-oxide moiety was successfully used to enhance aqueous solubility and deliver an orally bioavailable series of compounds.[9] Furthermore, the drug development process for CHK1 inhibitors involved the use of in vitro assays, such as human liver microsome stability tests, to select for compounds with improved metabolic profiles and prolonged exposure after oral dosing.[3]
Conclusion and Future Outlook
3-Chloropyrazine amino alcohol derivatives represent a highly adaptable and promising class of molecules for therapeutic development. The synthetic tractability of the 3-chloropyrazine core allows for extensive structure-activity relationship (SAR) exploration, while the amino alcohol functionality provides key interactions for high-affinity target binding. The demonstrated success of these scaffolds as potent kinase inhibitors, particularly in the context of sensitizing cancer cells to chemotherapy, marks a significant area for continued research. Concurrently, their activity against Mycobacterium tuberculosis offers a potential new avenue for combating drug-resistant infections.
Future efforts should focus on multiparameter optimization, balancing target potency with favorable pharmacokinetic properties. Exploring the potential of these derivatives against other therapeutic targets, such as those in neurodegenerative and inflammatory diseases, could further broaden their clinical utility. The continued investigation of this versatile chemical scaffold is well-warranted and holds considerable promise for addressing unmet medical needs.
References
-
Pauk, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [Link][1]
-
Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link][3]
-
Fevig, J. M., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters. [Link][9]
-
Pauk, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link][7]
-
Karakas, D., et al. (2008). Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides. Medicinal Chemistry Research. [Link][10]
-
Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. [11]
-
Wang, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry. [Link][12]
-
Rahman, M. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals. [Link][13]
-
Lin, H., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. [Link][4]
-
Wang, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Pauk, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. [Link][8]
-
Brehmer, D., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link][2]
-
Expert Opinion on Emerging Drugs. (2024). Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder. [Link][14]
-
Google Patents. (2014). CN103562204A - Aminopyrazine compounds useful as inhibitors of TRA kinase. [15]
-
UMIN-CTR Clinical Trial. (2026). UMIN-CTR Clinical Trial. [Link][16]
-
Zhang, D., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry. [Link][17]
-
Semelkova, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 12. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Technical Application Note: Regioselective Synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
This guide details the regioselective synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol via Nucleophilic Aromatic Substitution (
Abstract & Strategic Overview
The synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol relies on the desymmetrization of 2,3-dichloropyrazine . While 2,3-dichloropyrazine is chemically symmetric regarding its substitution sites (C2 and C3), the introduction of the first nucleophile deactivates the ring toward a second substitution under controlled conditions.
Key Challenges:
-
Regiocontrol: Preventing the formation of the bis-substituted byproduct (2,3-bis-amino derivative).
-
Stoichiometry: Balancing the nucleophile (phenylglycinol) to ensure complete conversion without promoting double addition.
-
Purification: Separating the mono-chloride product from unreacted starting material and trace bis-products.
This protocol utilizes a thermodynamic control strategy using 1,4-dioxane as a non-polar, moderate-boiling solvent to facilitate the transition state while suppressing the second substitution event.
Retrosynthetic Analysis & Pathway
The disconnection approach identifies the C(pyrazine)-N(amine) bond as the strategic break point.
Figure 1: Retrosynthetic logic identifying the convergent assembly of the chloropyrazine core and the chiral amino-alcohol linker.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 2,3-Dichloropyrazine | 148.98 | 1.0 | 1.59 | Electrophile (Substrate) |
| 2-Amino-2-phenylethan-1-ol | 137.18 | 1.05 | Solid | Nucleophile |
| Triethylamine (Et | 101.19 | 2.5 | 0.726 | Proton Scavenger (Base) |
| 1,4-Dioxane | 88.11 | N/A | 1.033 | Solvent (Anhydrous) |
| Ethyl Acetate / Hexanes | - | - | - | Workup/Purification |
> Note: If a specific enantiomer is required (e.g., (S)-Phenylglycinol), ensure the optical purity of the starting material. This reaction proceeds with retention of configuration at the benzylic carbon.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2,3-dichloropyrazine (1.49 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (20 mL, 0.5 M concentration). Rationale: Dioxane solubilizes both reactants but is sufficiently non-polar to prevent rapid solvolysis or acceleration of the second substitution.
-
Add triethylamine (3.5 mL, 25.0 mmol, 2.5 equiv) via syringe.
-
Add 2-amino-2-phenylethan-1-ol (1.44 g, 10.5 mmol, 1.05 equiv) in one portion.
Step 2: Reaction Execution
-
Place the reaction vessel in a pre-heated oil bath at 90°C .
-
Stir vigorously (600 rpm) under an inert atmosphere (
or Ar) for 4–6 hours . -
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Target Product
: ~0.4 (UV active). -
Starting Material
: ~0.8. -
Bis-byproduct: ~0.1 (usually more polar due to two H-bonding NH/OH groups).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of 1,4-dioxane.
-
Dilute the residue with Ethyl Acetate (50 mL) and Water (50 mL) .
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine the organic layers and wash with Brine (sat. NaCl, 40 mL) .
-
Dry over anhydrous Sodium Sulfate (
) , filter, and concentrate to dryness.
Step 4: Purification
-
Crude Analysis: The residue is typically a yellow/orange oil or semi-solid.
-
Column Chromatography: Purify using silica gel (40g cartridge).
-
Gradient: 0% to 60% Ethyl Acetate in Hexanes over 20 minutes.
-
-
Crystallization (Optional): If high purity (>99%) is required, recrystallize from hot Ethanol/Heptane (1:3).
Mechanistic Insight & Causality
The reaction proceeds via a standard
-
Nucleophilic Attack: The amine lone pair of phenylglycinol attacks C2 (or C3) of the pyrazine ring. The electron-withdrawing nature of the pyrazine nitrogens (para- and ortho-like positions) stabilizes the negative charge in the Meisenheimer intermediate.
-
Regioselectivity: Since 2,3-dichloropyrazine is symmetric, the first attack is statistically random but chemically equivalent.
-
Deactivation: Once the amino group is installed, it acts as an electron-donating group (EDG) via resonance. This increases electron density in the pyrazine ring, making the remaining chlorine at C3 significantly less electrophilic. This electronic deactivation is the primary reason the reaction stops at mono-substitution under these conditions.
Figure 2: Mechanistic pathway highlighting the critical deactivation step that prevents bis-substitution.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low or old reagents. | Increase temp to 100°C; ensure amine is fresh. |
| Bis-substitution (>10%) | Excess amine or temperature too high. | Strictly limit amine to 1.05 equiv; reduce temp to 80°C. |
| Emulsion during Workup | Amphiphilic nature of amino-alcohol. | Add small amount of MeOH to organic layer or use sat. NH |
| Product is Oily | Residual solvent or rotamers. | Dry under high vacuum for 12h; triturate with cold pentane. |
Safety & Handling
-
Chloropyrazines: Potential skin sensitizers and irritants. Handle in a fume hood.
-
1,4-Dioxane: A probable human carcinogen and forms peroxides. Use peroxide-free solvent and minimize exposure.
-
Waste: Aqueous layers contain triethylamine hydrochloride and pyrazine residues; dispose of as halogenated organic waste.
References
-
General
on Pyrazines: -
Kinase Inhibitor Synthesis (Analogous Chemistry)
- Regioselectivity in Diazines: Lier, J. E., et al. (2018). "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine." Tetrahedron Letters. Context: Confirms the electronic deactivation mechanism preventing double substitution.
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Preparation of Chiral 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol: A Detailed Guide to Asymmetric Synthesis
Introduction
Chiral vicinal amino alcohols are a critical class of organic compounds, serving as indispensable building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2] Their unique structural arrangement, featuring adjacent amino and hydroxyl groups on a chiral backbone, makes them valuable as chiral auxiliaries and ligands in asymmetric synthesis.[3] This guide provides a comprehensive protocol for the preparation of a specific chiral vicinal amino alcohol, 2-[(3-chloropyrazin-2-yl)amino]-2-phenylethan-1-ol, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazine core in therapeutic agents.
The synthetic strategy detailed herein focuses on the enantioselective synthesis of the chiral amino alcohol precursor, (S)-2-amino-2-phenylethan-1-ol, followed by its coupling with 2,3-dichloropyrazine. This approach prioritizes the establishment of the desired stereochemistry early in the synthetic sequence, a cornerstone of modern asymmetric synthesis.[4]
Strategic Overview: An Asymmetric Approach
The synthesis of the target molecule is conceptually divided into two key stages:
-
Enantioselective Synthesis of (S)-2-Amino-2-phenylethan-1-ol: This crucial step establishes the chirality of the final product. Various methods exist for the asymmetric synthesis of vicinal amino alcohols, including the reduction of α-amino ketones, ring-opening of epoxides, and biocatalytic approaches.[3][5][6] This protocol will focus on a well-established method involving the asymmetric reduction of an α-azido ketone, followed by reduction of the azide to the corresponding amine. This method offers high enantioselectivity and predictable stereochemical outcomes.
-
Nucleophilic Aromatic Substitution (SNAr) Reaction: The chiral amino alcohol is then coupled with 2,3-dichloropyrazine. The amino group of the chiral intermediate acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring. This reaction is regioselective, with the substitution occurring preferentially at the 2-position of the pyrazine ring due to the electronic effects of the nitrogen atoms.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of the target molecule.
Experimental Protocols
PART 1: Enantioselective Synthesis of (S)-2-Amino-2-phenylethan-1-ol
This part of the protocol is critical for establishing the stereocenter of the final product. The choice of a suitable asymmetric reduction method is paramount for achieving high enantiomeric excess (ee).
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 g | >98% |
| Sodium Azide | NaN₃ | 65.01 | 4.85 g | >99% |
| (R)-2-Methyl-CBS-oxazaborolidine | C₁₈H₂₀BNO | 277.17 | (as 1 M solution in toluene) | - |
| Borane-dimethyl sulfide complex | BH₃·S(CH₃)₂ | 75.97 | (as 2 M solution in THF) | - |
| Palladium on Carbon | Pd/C | - | 500 mg | 10 wt. % |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous |
| Methanol (MeOH) | CH₃OH | 32.04 | - | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Anhydrous |
| Saturated aq. NH₄Cl | - | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Step 1.1: Synthesis of 2-Azidoacetophenone
-
Rationale: The introduction of the azide group serves as a masked form of the amine, which is less reactive and less prone to side reactions during the subsequent reduction step.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (10.0 g, 50.2 mmol) in 100 mL of a 1:1 mixture of acetone and water.
-
Add sodium azide (4.85 g, 74.6 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to afford 2-azidoacetophenone as a pale yellow oil. The product is typically used in the next step without further purification.
-
Step 1.2: Asymmetric Reduction to (S)-2-Azido-1-phenylethan-1-ol
-
Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of ketones. The (R)-CBS catalyst will stereoselectively deliver a hydride to one face of the ketone, leading to the (S)-alcohol.
-
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a 1 M solution of (R)-2-methyl-CBS-oxazaborolidine in toluene (5.0 mL, 5.0 mmol).
-
Cool the flask to -20 °C in a cryocooler or an appropriate cooling bath.
-
Slowly add a 2 M solution of borane-dimethyl sulfide complex in THF (30.1 mL, 60.2 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the mixture at -20 °C for 15 minutes.
-
In a separate flask, dissolve the crude 2-azidoacetophenone (from Step 1.1) in 50 mL of anhydrous THF.
-
Add the solution of 2-azidoacetophenone dropwise to the catalyst-borane mixture over 1 hour.
-
Stir the reaction at -20 °C for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add 1 N HCl (50 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aq. NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 4:1 Hexane/Ethyl Acetate) to yield (S)-2-azido-1-phenylethan-1-ol.
-
Step 1.3: Reduction to (S)-2-Amino-2-phenylethan-1-ol
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.
-
Procedure:
-
Dissolve (S)-2-azido-1-phenylethan-1-ol (from Step 1.2) in 100 mL of anhydrous methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (500 mg) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a balloon filled with H₂ for atmospheric pressure hydrogenation).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-2-amino-2-phenylethan-1-ol as a white solid. The enantiomeric excess can be determined by chiral HPLC analysis. This product is often of sufficient purity for the subsequent step.
-
PART 2: Synthesis of Chiral 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
This final step involves the coupling of the chiral amino alcohol with the pyrazine core.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| (S)-2-Amino-2-phenylethan-1-ol | C₈H₁₁NO | 137.18 | (from Part 1) | >98% ee |
| 2,3-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | (1.1 eq) | >98% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | (2.0 eq) | >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve (S)-2-amino-2-phenylethan-1-ol (e.g., 1.0 g, 7.29 mmol) in 20 mL of anhydrous DMF.
-
Add 2,3-dichloropyrazine (1.19 g, 8.02 mmol, 1.1 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.54 mL, 14.58 mmol, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 2:1 to 1:1 Hexane/Ethyl Acetate) to afford the final product, chiral 2-[(3-chloropyrazin-2-yl)amino]-2-phenylethan-1-ol, as a solid.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to confirm its structure, purity, and enantiomeric integrity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low ee in (S)-2-azido-1-phenylethan-1-ol | Inactive or low-quality CBS catalyst. Presence of water in the reaction. | Use a fresh, high-quality CBS catalyst. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Incomplete reaction in the SNAr step | Insufficient heating or reaction time. Steric hindrance. | Increase the reaction temperature to 100-120 °C. Consider using a more polar aprotic solvent like DMSO. A stronger, non-nucleophilic base may be required in some cases. |
| Formation of di-substituted pyrazine | Excess of the amino alcohol nucleophile. | Use a slight excess of 2,3-dichloropyrazine (1.1-1.2 eq). Control the stoichiometry carefully. |
Conclusion
This detailed protocol provides a robust and reliable method for the preparation of chiral 2-[(3-chloropyrazin-2-yl)amino]-2-phenylethan-1-ol. The emphasis on a well-controlled asymmetric reduction ensures the production of the target molecule with high enantiopurity, a critical requirement for its potential applications in pharmaceutical research and development. The modular nature of this synthesis allows for the potential preparation of analogues by varying the starting materials.
Figure 2: Structure of the target chiral amino alcohol.
References
- Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Vertex AI Search.
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
- Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews.
- Synthesis of chiral vicinal amino alcohols via asymmetric ring-opening of epoxides/aziridines.
- A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazin-2-carboxamide and Their Antimicrobial Evalu
- Chiral resolution. Wikipedia.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzym
- 2-Amino-5-chloropyrazine synthesis. ChemicalBook.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazin-2-carboxamide and Their Antimicrobial Evaluation.
- (3-Chloropyrazin-2-yl)methanamine hydrochloride. BLD Pharm.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
- 2-Amino-1-phenylethanol. Chem-Impex.
- Recent advances in c
- Chiral Resolution and Separ
- (2S)-2-Amino-2-phenylethan-1-ol. Apollo Scientific.
- Synthesis method of chiral piperazinone derivative.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- 2-Amino-2-phenylethan-1-ol. PubChem.
- Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
- Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Journal of Organic Chemistry.
Sources
- 1. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Purification of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals working with 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol. Achieving high purity of this and related active pharmaceutical ingredients (APIs) is critical for accurate biological evaluation and adherence to regulatory standards. Impurities can arise from starting materials, intermediates, or side reactions during synthesis and must be effectively removed.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Impurity Profile
Q1: What are the most likely impurities in a typical synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol and where do they come from?
A1: Understanding the potential impurities begins with the likely synthetic route. A common method for synthesizing this target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and (R)- or (S)-2-amino-2-phenylethan-1-ol. The impurities, therefore, are predictable by-products of this reaction pathway.[1]
Causality Behind Impurity Formation: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack.[2][3] However, the two chlorine atoms in 2,3-dichloropyrazine have different reactivities, and the amino alcohol nucleophile can potentially react at either site or even multiple times.
Table 1: Common Process-Related Impurities and Their Origins
| Impurity Name/Structure | Probable Origin | Recommended Analytical Detection Method |
| Unreacted Starting Materials | ||
| 2,3-Dichloropyrazine | Incomplete reaction. | GC-MS, LC-MS |
| 2-Amino-2-phenylethan-1-ol | Incomplete reaction; excess reagent used. | LC-MS, Chiral HPLC |
| Reaction By-products | ||
| 2-[(2-Chloropyrazin-3-yl)amino]-2-phenylethan-1-ol (Regioisomer) | Nucleophilic attack at the C3 position of 2,3-dichloropyrazine. | LC-MS (same mass, different retention time), ¹H NMR |
| Bis-adduct | Reaction of two equivalents of the amino alcohol with one molecule of 2,3-dichloropyrazine. | LC-MS (higher mass) |
| Degradation Products | ||
| Pyrazine-2-ol derivatives | Hydrolysis of the chloro-group under non-anhydrous or basic conditions. | LC-MS |
Q2: How can I perform an initial purity assessment of my crude product?
A2: A rapid and effective initial assessment can be performed using Thin-Layer Chromatography (TLC), followed by more quantitative methods like High-Performance Liquid Chromatography (HPLC) for a detailed impurity profile.
Expertise & Experience: TLC is an invaluable tool for real-time reaction monitoring and for developing the solvent system for subsequent purification by column chromatography.[4] It provides a quick visual representation of the number of components in your mixture.
Protocol 1: Initial Purity Assessment via TLC and HPLC
Part A: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Carefully spot the dissolved sample onto the TLC plate baseline. Also spot the starting materials (2,3-dichloropyrazine and 2-amino-2-phenylethan-1-ol) as references.
-
Elution: Develop the plate in a sealed tank using a solvent system. A good starting point is a mixture of a non-polar and a polar solvent, such as 3:1 Hexane:Ethyl Acetate . Adjust the ratio to achieve a retention factor (Rf) for the product of ~0.3-0.4.
-
Visualization: Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities.
Part B: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC provides quantitative data on the purity of your compound and can resolve closely related impurities that may not separate well on TLC.[5]
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the pyrazine ring absorbs, typically around 254 nm or 310 nm.
-
Analysis: The peak area percentage can be used to estimate the purity and the quantity of each impurity.
-
Section 2: Troubleshooting Purification Workflows
The following workflow diagram illustrates a typical decision-making process when purifying the target compound.
Caption: Decision workflow for purifying the target compound.
Q3: My product is a persistent oil after solvent evaporation. How can I solidify it?
A3: An oily product is a common issue, often caused by residual solvents, the hygroscopic nature of the compound, or the presence of impurities that inhibit crystallization.[6] Trituration is the most effective first step.
Trustworthiness: This protocol is self-validating. If the material solidifies, the technique was successful. If not, it confirms that the impurity load is high, and chromatography is necessary.
Protocol 2: Trituration to Induce Solidification
-
Remove Solvents: Ensure all reaction solvents (like THF or DMF) are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C).
-
Add Non-Polar Solvent: Add a small volume of a solvent in which your product is expected to be insoluble but impurities might be soluble. Good choices include hexanes, diethyl ether, or a mixture of both.
-
Agitate: Use a spatula to scratch the inside of the flask vigorously below the solvent level. The mechanical energy and creation of nucleation sites on the glass can induce precipitation. Alternatively, use a magnetic stir bar for vigorous stirring for 1-2 hours.
-
Isolate: If a solid forms, cool the flask in an ice bath to maximize precipitation, then filter the solid and wash it with a small amount of the cold trituration solvent. Dry the resulting solid under vacuum.
-
Assess: If the product remains an oil, it likely needs to be purified by column chromatography directly.
Q4: My TLC shows multiple impurities. How do I develop an effective column chromatography protocol?
A4: Flash column chromatography is the workhorse for purifying moderately polar organic compounds and is highly effective for separating the target molecule from non-polar starting materials and more polar by-products.[7]
Expertise & Experience: The key to successful column chromatography is selecting a solvent system that provides good separation on TLC. The ideal Rf of the target compound on the TLC plate should be between 0.3 and 0.4 to ensure it moves down the column at an appropriate rate.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, screen different solvent ratios. Start with Hexane/Ethyl Acetate and Dichloromethane/Methanol systems. See Table 2 for suggestions.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the elution solvent and pipette it directly onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Run the column by applying gentle positive pressure. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Starting Solvent Systems for Chromatography
| Solvent System | Ratio (v/v) | Target Rf | Notes |
| Hexane / Ethyl Acetate | 4:1 to 1:1 | ~0.35 | Excellent for separating non-polar impurities.[7] |
| Dichloromethane / Methanol | 98:2 to 95:5 | ~0.40 | Good for eluting more polar compounds. Use with caution as methanol can dissolve some silica. |
| Toluene / Acetone | 8:2 | ~0.30 | An alternative system if others fail to provide good separation. |
Q5: My compound is >95% pure after chromatography but still contains a minor impurity. What is the best final purification step?
A5: For achieving high purity (>99.5%), especially for pharmaceutical applications, recrystallization is the ideal final step after chromatography. It is a highly selective process that removes small amounts of structurally similar impurities by excluding them from the growing crystal lattice.[8]
Causality Behind Recrystallization: The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).
Caption: Step-by-step workflow for a successful recrystallization.
Protocol 4: Recrystallization for Final Polishing
-
Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) at room temperature and at their boiling points. The ideal solvent will show high solubility when hot and low solubility when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
-
Purity Check: Analyze the purity of the recrystallized material by HPLC and compare it to the mother liquor. The mother liquor should be enriched with the impurities.
References
-
BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Retrieved from BenchChem website.[7]
-
Slideshare. (2022). Synthesis and reactions of Pyrazine.[2]
-
Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-75.[3][9]
-
Dr. H. P. S. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.[10]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.[3]
-
ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.[11]
-
Sato, K., & Mitsuoka, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4465.[5]
-
Request PDF. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC.[12]
-
MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.[13]
-
Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.[14]
-
PMC. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products.[15]
-
PMC. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.[1]
-
PubMed. (2008). Immunoaffinity chromatography.[16]
-
Sri Shivani College of Pharmacy. (n.d.). M.PHARM. (PHARMACEUTICAL ANALYSIS).[4]
-
Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.[17]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
-
ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.[18]
-
PMC. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.[8]
-
PMC. (2012). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells.[19]
-
PMC. (2012). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine.[20]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.[6]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Precision: The Role of 2-Amino-3-chloropyrazine in Chemical Analysis.[21]
-
Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.[22]
-
MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.[23]
-
PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.[24]
-
PubMed. (n.d.). Purification and Characterization of L-amino Acid Oxidase From the Venom of Trimeresurus Mucrosquamatus (Taiwan Habu Snake).[25]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[26]
-
Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.[27]
-
PubMed. (n.d.). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives.[28]-2,3-dihydro-1-H-phenalene derivatives*. [29]
Sources
- 1. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. sscpwgl.com [sscpwgl.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 14. kinampark.com [kinampark.com]
- 15. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Purification and characterization of L-amino acid oxidase from the venom of Trimeresurus mucrosquamatus (Taiwan habu snake) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 27. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 28. Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Topic: Optimizing reaction temperature for the synthesis of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol . Ticket ID: PYR-OPT-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge:
Synthesizing 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol requires a Nucleophilic Aromatic Substitution (
The critical optimization parameter is temperature . The reaction is governed by a competition between:
-
Desired Mono-substitution (
): Formation of the target product. -
Undesired Bis-substitution (
): Displacement of the second chloride. -
Intramolecular Cyclization (
): The pendant hydroxyl group attacking the remaining 3-chloro position to form a fused pyrazinomorpholine derivative.
Core Directive: Maintain the reaction temperature in the Thermodynamic Sweet Spot (55°C – 75°C) . This range provides sufficient energy to overcome the activation barrier for the first amine attack while remaining below the threshold required for the second chloride displacement or intramolecular cyclization.
The Thermodynamic Sweet Spot (Mechanism & Logic)
To troubleshoot effectively, you must understand the underlying physical chemistry. The pyrazine ring is electron-deficient, facilitating
Reaction Pathway Analysis
The following diagram illustrates the competitive pathways defined by temperature.
Figure 1: Reaction pathways showing the divergence between the target product and high-temperature impurities.
Troubleshooting Guide
Use this matrix to diagnose issues based on your HPLC/TLC data.
Issue 1: Low Conversion / Stalled Reaction
Symptom: Starting material (2,3-dichloropyrazine) persists >20% after 4 hours.
-
Diagnosis: Kinetic barrier not overcome. The electron-deficient nature of the pyrazine is insufficient to drive the reaction at ambient temperature.
-
Solution:
-
Increase Temperature: Ramp to 65°C .
-
Solvent Switch: If using Ethanol (reflux ~78°C) is too slow, switch to a polar aprotic solvent like DMSO or DMF (reaction rate increases significantly due to better solvation of the transition state).
-
Issue 2: Formation of Bis-Substituted Impurity
Symptom: Appearance of a more polar peak (di-amino species) or mass spec showing M+ [Amine-HCl].
-
Diagnosis: Temperature is too high (
) or local concentration of amine is too high. -
Solution:
-
Lower Temperature: Cap reaction at 60°C .
-
Stoichiometry Control: Ensure strictly 1.0 eq of phenylglycinol is used. Do not use excess amine to "push" the reaction.
-
Reverse Addition: Add the amine slowly to the solution of dichloropyrazine to keep the electrophile in excess during the addition.
-
Issue 3: Formation of Cyclized Impurity (M-HCl)
Symptom: Product peak decreases over time; appearance of a non-polar impurity (fused bicyclic system).
-
Diagnosis: Intramolecular
. The pendant alcohol (-OH) has attacked the 3-Cl position. This is thermodynamically favored at high heat ( ). -
Solution:
-
Strict Temperature Limit: Never exceed 80°C .
-
Base Selection: Switch from strong inorganic bases (
) to organic bases (DIPEA). Inorganic bases can deprotonate the alcohol, making it a better nucleophile and promoting cyclization.
-
Optimized Experimental Protocol
This protocol is designed for 10g scale but is scalable.
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)
-
2-Amino-2-phenylethan-1-ol (1.05 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: Isopropanol (IPA) (Preferred for selectivity) or DMSO (Preferred for speed).
Step-by-Step Workflow:
-
Preparation: Charge 2,3-dichloropyrazine (1.0 eq) and IPA (10 volumes) into the reactor. Stir at 20°C.
-
Base Addition: Add DIPEA (2.5 eq) in one portion.
-
Nucleophile Addition: Dissolve phenylglycinol (1.05 eq) in IPA (5 volumes). Add this solution dropwise to the reactor over 30 minutes.
-
Why? Keeping the concentration of free amine low initially prevents bis-substitution.
-
-
Temperature Ramp: Heat the mixture to 65°C .
-
Monitoring: Hold at 65°C for 4–6 hours. Monitor by HPLC.
-
Pass Criteria: Starting material < 2%. Bis-impurity < 5%.[2]
-
-
Workup: Cool to 20°C. Concentrate solvent. Dilute with EtOAc and wash with water (to remove DIPEA salts).
Solvent & Temperature Selection Table
| Solvent | Recommended T (°C) | Reaction Time | Selectivity Risk | Workup Ease |
| Ethanol | 78°C (Reflux) | 6-8 h | Low | High |
| Isopropanol | 65-70°C | 5-7 h | Lowest (Best) | High |
| DMF/DMSO | 50-60°C | 2-4 h | Moderate (Bis-sub risk) | Low (High BP) |
Decision Logic Tree (Graphviz)
Follow this logic flow during In-Process Control (IPC).
Figure 2: In-Process Control (IPC) decision tree for reaction monitoring.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: Why is the "3-chloro" position less reactive than the "2-chloro" position?
A: In 2,3-dichloropyrazine, the positions are chemically equivalent (symmetric) until the first substitution occurs. Once the amine attacks (forming the product), the pyrazine ring becomes more electron-rich due to the donation of the nitrogen lone pair. This deactivates the ring toward a second nucleophilic attack (
Q: My product is oiling out. How do I crystallize it? A: The product contains both a lipophilic phenyl ring and a polar hydroxyl group. Try a solvent swap to Toluene/Heptane or IPA/Water . If oiling persists, ensure all DMF/DMSO is removed, as residual polar solvents often prevent crystallization.
References
-
Nucleophilic Aromatic Substitution on Pyrazines Title: Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines. Source:Journal of Organic Chemistry Context: Establishes the reactivity order of halopyrazines and the deactivating effect of amino substituents. URL:[Link]
-
Intramolecular Cyclization of Amino Alcohols Title: Synthesis of fused bicyclic heterocycles via intramolecular
. Source:Tetrahedron Letters Context: Describes the risk of cyclization when heating ortho-halo amino alcohols. URL:[Link] -
General
Optimization Guide Title: A Practical Guide to reaction optimization in Nucleophilic Aromatic Substitution. Source:Organic Process Research & Development Context: Provides standard protocols for solvent and base selection in . URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Chloropyrazine Substitution Reactions
Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges with low conversion rates in chloropyrazine substitution reactions. The pyrazine core is a vital scaffold in medicinal chemistry, but its unique electronic properties can present synthetic hurdles.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing chloropyrazines. The reaction relies on the electron-deficient nature of the pyrazine ring, which is activated by the two nitrogen atoms, to facilitate the displacement of the chlorine atom by a nucleophile.[1][2] However, achieving high conversion is not always straightforward.
Question 1: My SNAr reaction with an amine/alkoxide/thiol nucleophile has stalled or shows very low conversion. What are the primary factors to investigate?
Low conversion in SNAr reactions on chloropyrazines typically stems from one or more of the following factors: insufficient ring activation, poor nucleophile reactivity, suboptimal solvent choice, or an inappropriate base.
Initial Diagnostic Workflow
A systematic approach is crucial. Before making drastic changes, verify the basics.
-
Reagent Purity: Confirm the purity and integrity of your starting chloropyrazine, nucleophile, and solvent. Anhydrous conditions are often critical.
-
Temperature Control: Ensure your reaction is maintained at the target temperature. SNAr reactions on less reactive substrates often require heating.[3]
-
Inert Atmosphere: For sensitive nucleophiles or catalysts, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[3]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: SNAr Troubleshooting Flowchart.
In-Depth Troubleshooting
A. Solvent Effects: The Critical Medium
The solvent plays a pivotal role by stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[4]
-
Expert Insight: For most SNAr reactions on chloropyrazines, polar aprotic solvents are the first choice. Solvents like DMSO, DMF, and DMAc excel at solvating the cation of the nucleophile's salt, leaving a "naked," more reactive anion nucleophile.[5][6] In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[5][7]
| Solvent Type | Examples | Mechanism of Action | Recommended For |
| Polar Aprotic | DMSO, DMF, NMP | Stabilizes Meisenheimer complex without solvating the nucleophile anion.[5][6] | General purpose, especially for moderately reactive nucleophiles. |
| Polar Protic | Water, Ethanol, Isopropanol | Can solvate both nucleophile and intermediate. May require stronger bases. | "Green" chemistry approaches; can be highly effective with specific base combinations (e.g., KF in water).[8] |
| Non-Polar | Toluene, Dioxane | Generally poor for SNAr unless a phase-transfer catalyst is used. | Not recommended as a primary solvent for SNAr. |
-
Troubleshooting Step: If you are using a solvent like THF or Dioxane and seeing low conversion, consider switching to DMSO or DMF.[6] Recent studies have also shown that for certain heteroaryl chlorides, water can be a highly effective solvent, leading to clean reactions and simple workups.[8]
B. Base Selection: The Proton Scavenger
The choice of base is critical, especially when using amine or thiol nucleophiles that require deprotonation.
-
Expert Insight: The base must be strong enough to deprotonate the nucleophile but not so reactive that it competes with the nucleophile or decomposes the starting material. For alcohol or thiol nucleophiles, a strong base like Sodium Hydride (NaH) is often used to pre-form the nucleophilic anion. For amines, a weaker inorganic base like Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Triethylamine (Et₃N) is common.[9]
-
Troubleshooting Step: If you are using a weak organic base (e.g., Et₃N) with a weakly acidic nucleophile and observing poor results, consider switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃.[8] Ensure the base is finely powdered and well-stirred, as poor solubility can be a limiting factor.[3]
Question 2: My product is contaminated with side products. What are the likely culprits and how can I minimize them?
Side reactions are a common cause of reduced yield. Identifying the impurity is the first step toward suppression.
-
Hydrolysis: If water is present in the solvent or reagents, hydrolysis of the chloropyrazine to the corresponding hydroxypyrazine can occur, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and dry reagents thoroughly.[3]
-
-
Dimerization: Self-condensation of the starting material or product can occur under certain conditions.
-
Solution: This is often concentration-dependent. Try running the reaction at a lower concentration.
-
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.
-
Solution: If you suspect this, run the reaction at a lower temperature for a longer time, or choose a more stable solvent like DMSO or NMP.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For forming C-C and C-N bonds, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable.[10][11] However, the electron-deficient and potentially coordinating nature of the pyrazine ring can create unique challenges for the catalytic cycle.[12][13]
Question 3: My Buchwald-Hartwig amination of a chloropyrazine gives low yield. Where should I start troubleshooting?
The Buchwald-Hartwig amination is a powerful tool, but its success with challenging substrates like chloropyrazines hinges on the precise combination of catalyst, ligand, base, and conditions.[11][14] The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) complex.[3]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Buchwald-Hartwig Troubleshooting Guide.
In-Depth Troubleshooting
A. The Catalyst System: Ligand and Precatalyst are Key
-
Expert Insight: Standard Pd sources like Pd(OAc)₂ can be unreliable.[3] Modern, well-defined palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are often more effective because they cleanly and efficiently generate the active Pd(0) species.[15] The ligand choice is paramount. For activating the stubborn C-Cl bond on an electron-deficient ring, you need bulky, electron-rich phosphine ligands.[3][15]
-
Troubleshooting Step: If you are using an older catalyst system (e.g., Pd₂(dba)₃ with P(t-Bu)₃), upgrade to a modern precatalyst/ligand combination. Consult a ligand selection guide for your specific amine class.[15] Consider increasing catalyst loading from 1-2 mol% up to 5 mol% for very challenging substrates.[3]
B. Base and Solvent Synergy
-
Expert Insight: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] If your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate higher temperatures and a more active catalyst system.[3] The solvent must be anhydrous and degassed. Toluene and 1,4-dioxane are standard choices.[3]
-
Troubleshooting Step: Ensure your base is fresh and handled under an inert atmosphere. If using a weaker base like K₃PO₄, which has poor solubility in toluene, consider a more polar solvent like CPME or a solvent mixture to improve its availability.[3]
Question 4: My Suzuki coupling is failing. What are the most common failure points for chloropyrazines?
Similar to the Buchwald-Hartwig reaction, the success of a Suzuki coupling depends heavily on the catalyst system and conditions. The pyrazine ring can complicate the reaction by promoting side reactions like protodeboronation of the boronic acid.[12]
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for the less reactive C-Cl bond.[10] More active systems are needed. Specialized catalysts, such as PEPPSI-IPr or novel palladium(II) ONO pincer complexes, have shown superior activity for coupling with 2-chloropyrazine, sometimes requiring catalyst loadings as low as 0.01 mol%.[10][16]
-
Boronic Acid Stability: The pyrazine ring can facilitate protodeboronation, where the boronic acid is converted back to an arene, reducing the effective concentration of your coupling partner.[12]
-
Solution: Use a slight excess (1.2-1.5 eq.) of the boronic acid. In some cases, switching to a more stable boronic acid derivative, like a trifluoroborate salt (R-BF₃K) or MIDA boronate, can prevent this side reaction.[12]
-
-
Base and Solvent: A suitable base is critical for the transmetalation step.[12] For Suzuki reactions with 2-chloropyrazine, a base like K₃PO₄ or K₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water is often effective.[10][12]
| Parameter | Common Issue | Recommended Solution |
| Catalyst | Low activity for C-Cl bond activation. | Use specialized catalysts like PEPPSI-IPr or Pd(II) ONO pincer complexes.[10][16] |
| Coupling Partner | Protodeboronation of boronic acid. | Use a slight excess of boronic acid or switch to more stable trifluoroborate salts.[12] |
| Base | Inefficient transmetalation. | Screen inorganic bases like K₃PO₄ or K₂CO₃.[10][12] |
| Solvent | Poor solubility/reactivity. | Use solvent mixtures like Dioxane/H₂O or Toluene/H₂O.[10][16] |
Section 3: Reaction Monitoring and Product Purification
Question 5: How can I effectively monitor my reaction to diagnose issues in real-time?
Effective reaction monitoring is key to understanding when and why a reaction is failing.
-
TLC (Thin-Layer Chromatography): The simplest method. Co-spot your reaction mixture with your starting materials to track consumption and product formation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information. You can confirm the mass of your desired product and identify the masses of any major side products, which is invaluable for troubleshooting.[9][17]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds and can provide excellent separation and identification of byproducts.[18]
-
Real-Time Monitoring: Advanced techniques like probe electrospray ionization mass spectrometry (PESI-MS) allow for real-time analysis of reaction components directly from the reaction vessel without chromatography.[19]
Question 6: My reaction worked, but the final product is impure or colored. What are the best purification strategies?
Purification can be as challenging as the reaction itself.
-
Standard Column Chromatography: Silica gel chromatography is the workhorse for most purifications.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[20]
-
Activated Carbon/Reducing Agents: If your product has a persistent color, it may be due to trace amounts of highly conjugated, colored impurities formed from oxidation.[21] These can sometimes be removed by treating a solution of your crude product with activated carbon or a mild reducing agent like sodium dithionite (Na₂S₂O₄), followed by filtration and recrystallization.[21][22]
-
Reversed-Phase Chromatography: If impurities are difficult to separate using normal-phase (silica) chromatography, switching to reversed-phase (e.g., C18) can provide a different selectivity and may resolve the issue.[22]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a starting point for the amination of a chloropyrazine.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the chloropyrazine (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[9]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent (e.g., DMSO or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[9]
General Protocol for Buchwald-Hartwig Amination of Chloropyrazine
This protocol is a general starting point and should be optimized for specific substrates.
-
In a glovebox or under a strong flow of inert gas, add the chloropyrazine (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.[15]
-
Seal the vial with a PTFE septum cap.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[15]
-
Add the amine (1.2 mmol) via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[15]
-
Stir vigorously for the required time (typically 12-24 hours), monitoring by LC-MS.
-
After cooling, quench the reaction carefully, perform an aqueous work-up, and purify by chromatography.
References
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. Available from: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]
-
1 .;sn The Preparation of Hydroxypyrazines and Derived Chloropyrazines BY GEORGE. Tripod.com. Available from: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]
-
A Simple Method for Determination of Chloropyramine in Tablets. Available from: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available from: [Link]
-
Synthesis and reactions of Pyrazine | PPTX. Slideshare. Available from: [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available from: [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available from: [Link]
-
75: The effect of steric hinderance on the SN2 mechanism. YouTube. Available from: [Link]
-
SNAr Solvents and Reagents. Wordpress. Available from: [Link]
-
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available from: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ResearchGate. Available from: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Analytical Method for Chlorpromazine (Target to Animal and Fishery Products) The target compound to be determined is chlorpromaz. Available from: [Link]
-
Rapid colorimetric sensing of chlorpromazine HCl antipsychotic through in situ growth of gold nanoparticles. PMC. Available from: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available from: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. PMC. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]
-
Thorazine (Chlorpromazine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]
-
How can I remove color from my reaction product?. Biotage. Available from: [Link]
-
Chlorpromazine (Thorazine): Uses & Side Effects. Cleveland Clinic. Available from: [Link]
-
Real-Time Monitoring of Chemical Reactions. Shimadzu. Available from: [Link]
-
An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Food Science and Preservation. Available from: [Link]
-
Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]
- 19. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. DSpace [cora.ucc.ie]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. biotage.com [biotage.com]
Overcoming steric hindrance in 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol formation
Case ID: PYR-STERIC-001
Topic: Overcoming Steric Hindrance in
Executive Summary
You are encountering difficulty synthesizing 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol (Target Molecule). The reaction involves the nucleophilic attack of 2-amino-2-phenylethan-1-ol (Phenylglycinol) on 2,3-dichloropyrazine .
The Core Challenge: This is a classic case of Steric Clash in the Transition State .
-
Electrophile Constraint: The chlorine at position C3 of the pyrazine ring creates an "ortho-effect," physically blocking the trajectory of the incoming nucleophile at C2.
-
Nucleophile Constraint: The phenyl group alpha to the amine in phenylglycinol adds significant bulk, destabilizing the formation of the Meisenheimer complex (intermediate).
This guide provides a tiered troubleshooting approach, moving from optimized thermal kinetics to high-energy microwave solutions, and finally, transition-metal catalysis.
Diagnostic Workflow
Before altering your protocol, determine your exact failure mode using the decision tree below.
Figure 1: Strategic decision tree for reaction optimization.
Module 1: The Approach (Thermal & Microwave)
The electron-deficient nature of the pyrazine ring makes it a candidate for Nucleophilic Aromatic Substitution (
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMSO | Polar aprotic solvents stabilize the anionic Meisenheimer intermediate and strip cations from the base, increasing nucleophilicity.[1] Avoid protic solvents (EtOH) which solvate the amine, reducing its reactivity. |
| Base | DIPEA (Hunig's Base) | A non-nucleophilic organic base is preferred to neutralize the HCl byproduct without competing for the electrophile. |
| Stoichiometry | 1.2 - 1.5 eq of Amine | Excess nucleophile drives the reaction kinetics (Le Chatelier's principle) but avoid large excesses to prevent bis-substitution (though sterics make bis-substitution unlikely). |
Protocol A: Microwave-Assisted Synthesis (Recommended)
Microwave irradiation is the "Gold Standard" for hindered pyrazines. It provides rapid, uniform heating that can overcome the high activation energy barrier imposed by the steric clash.
-
Preparation: In a 10 mL microwave vial, dissolve 2,3-dichloropyrazine (1.0 eq, 1 mmol) and 2-phenylglycinol (1.2 eq, 1.2 mmol) in anhydrous NMP (3 mL).
-
Base Addition: Add DIPEA (2.0 eq, 2 mmol). Cap the vial under Argon/Nitrogen.
-
Irradiation:
-
Temperature: 120°C - 140°C.
-
Time: 20 - 40 minutes.
-
Power: Dynamic mode (High absorption).
-
-
Workup: Pour into water (30 mL) and extract with EtOAc. Wash organic layer with brine (x3) to remove NMP.
Why this works: The high temperature achievable in NMP/MW pushes the system over the steric energy barrier that blocks the transition state at standard reflux temperatures.
Module 2: The Catalytic Route (Buchwald-Hartwig)[2][3]
If the microwave method results in decomposition or low conversion, the steric barrier is likely too high for a direct
The Mechanism Switch: Instead of the nucleophile attacking the ring directly (repelled by sterics), the Pd catalyst inserts into the C-Cl bond (Oxidative Addition) and then coordinates the amine. The ligand environment creates a "pocket" that facilitates the coupling.
Protocol B: Pd-Catalyzed Cross-Coupling
Note: The free alcohol on phenylglycinol poses a risk of O-arylation. We use a weaker base and specific ligands to favor N-arylation.
-
Catalyst System:
-
Pre-catalyst:
(5 mol%) or . -
Ligand: BINAP or Xantphos (7-10 mol%). These bidentate ligands prevent the formation of inactive Pd-dimers and have a wide bite angle that favors reductive elimination in hindered systems.
-
-
Base:
(2.0 eq). Avoid NaOtBu, which may deprotonate the alcohol side chain. -
Solvent: Anhydrous 1,4-Dioxane or Toluene .
-
Procedure:
-
Charge flask with Pyrazine, Amine, Base, Pd source, and Ligand.
-
Purge with
for 15 minutes (Oxygen inhibits the catalyst). -
Add sparged solvent.
-
Heat to 100°C for 12-18 hours.
-
Troubleshooting & FAQs
Q1: I am seeing a byproduct with Mass M+16. What is it? A: This is likely the hydrolysis product (2-hydroxy-3-chloropyrazine).
-
Cause: Water in your solvent or highly hygroscopic base. The chlorine is displaced by hydroxide (
) instead of your amine. -
Fix: Use anhydrous solvents (molecular sieves) and ensure the reaction vessel is dry. If using Method A, switch from
to DIPEA to reduce moisture risks.
Q2: Will the reaction substitute both chlorines (Bis-substitution)? A: Unlikely.
-
Reason 1 (Electronic): The first amino group donates electron density into the pyrazine ring, deactivating it toward a second nucleophilic attack.
-
Reason 2 (Steric): If one bulky phenylglycinol attaches, the steric crowding around the remaining chlorine becomes immense, effectively protecting it.
Q3: My product is stuck in the NMP during workup. How do I recover it? A: NMP is miscible with water but has high boiling point.[1]
-
Fix: Dilute the reaction mixture with 5% LiCl solution instead of pure water during the extraction. The lithium salt increases the ionic strength, forcing the organic product into the Ethyl Acetate layer ("salting out").
Visualizing the Steric Barrier
The diagram below illustrates why the reaction requires forcing conditions (Heat/MW) or Catalysis.
Figure 2: Mechanistic visualization of the steric clash preventing standard reaction progression.
References
-
General Mechanism of Pyrazine Reactivity
-
Topic: Nucleophilic substitution in electron-deficient heterocycles.[2]
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Relevance: Explains the electronic deactiv
-
-
Microwave-Assisted Synthesis
-
Buchwald-Hartwig Amination Guides
-
Steric Hindrance in
:
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Reference Standards for 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Executive Summary: The Validation Imperative
In the synthesis of pyrazine-based bioactive molecules—most notably the microtubule-destabilizing agent Plinabulin —the intermediate 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol (hereafter referred to as CPA-PE ) represents a critical control point.
The validation of a reference standard for CPA-PE is not merely a formality; it is a structural necessity. The molecule possesses three distinct risk factors that standard Certificates of Analysis (CoA) often overlook:
-
Chiral Instability: The benzylic amine position is susceptible to racemization under thermal stress.
-
Regio-Chemistry: While 2,3-dichloropyrazine is symmetric, the bis-substitution impurity (displacing both chlorines) creates a "silent" impurity that significantly alters potency calculations.
-
Hygroscopicity: The free hydroxyl group invites moisture uptake, rendering "as is" weight-based dosing inaccurate.
This guide compares the two dominant validation methodologies—Mass Balance (Chromatographic Purity) versus Quantitative NMR (qNMR) —and argues that for CPA-PE, qNMR provides the superior "Primary Standard" designation.
Comparative Landscape: Mass Balance vs. qNMR[1][2][3][4]
For a researcher selecting a reference standard, the choice often lies between a commercial "Secondary Standard" (validated via HPLC Area%) and a "Primary Standard" (validated via qNMR or rigorous Mass Balance).
Table 1: Methodology Comparison for CPA-PE Standards
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Direct Potency) |
| Principle | Direct measurement of molar ratio against an NIST-traceable internal standard. | |
| Primary Risk | Response Factor Bias. If the bis-substituted impurity has a lower UV extinction coefficient than CPA-PE, purity is overestimated. | Relaxation Delay. Insufficient |
| Impurity Detection | Excellent for trace impurities (0.05%), but "blind" to non-chromophoric salts. | "Global" detector. Sees all protonated species, including residual solvents and synthesis precursors. |
| Sample Consumption | Low (< 1 mg per injection). | High (10–20 mg per replicate for adequate S/N). |
| Suitability for CPA-PE | Secondary. Use for routine batch release. | Primary. Required to assign the absolute potency of the Reference Standard. |
Structural & Impurity Logic (The "Why")
To validate CPA-PE, one must understand the synthesis pathway and where it fails. The reaction typically involves the nucleophilic aromatic substitution (
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the formation of the target molecule and its two critical impurities: the Bis-substituted byproduct and the Enantiomer.
Critical Insight: The bis-impurity (Impurity A) often co-elutes with the target on standard C18 columns because the second phenyl group adds lipophilicity that balances the loss of the polar chlorine, making separation tricky without phenyl-hexyl phases.
Experimental Protocols
Protocol A: High-Resolution HPLC (Purity Assessment)
Use this method to determine the chromatographic purity (Area%) and check for the bis-impurity.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-hexyl provides better pi-pi selectivity for the pyrazine ring than C18.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 95% B (Hold 5 min to elute bis-impurity)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 285 nm (Pyrazine
) and 210 nm (General). -
Acceptance Criteria:
-
Main peak resolution (
) > 2.0 from any neighbor. -
Bis-impurity (approx RRT 1.4) must be < 0.15%.
-
Protocol B: qNMR (Potency Assignment)
Use this method to assign the absolute weight-percent content (Potency) of the Primary Standard.
-
Solvent: DMSO-
(Provides excellent solubility for the pyrazine core). -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why Maleic Acid? Its singlet appears at
6.2 ppm, a clean region typically free from CPA-PE aromatic protons ( 7.0–8.5 ppm) and the aliphatic linker ( 3.5–5.0 ppm).
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds . (Crucial: Pyrazine protons relax slowly; standard 1s or 5s delays will cause significant error). -
Scans: 16 (minimum).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][3][4]
Validation Workflow & Decision Tree
How do you decide if a batch of CPA-PE is suitable as a Reference Standard? Follow this logic flow.
Diagram 2: Qualification Decision Tree
A self-validating logic flow for qualifying the reference material.
Stability & Storage
Even a validated standard degrades. For CPA-PE:
-
Storage: -20°C, desiccated. The amino-alcohol motif is prone to slow oxidation and hygroscopic uptake.
-
In-Solution Stability: Solutions in DMSO-
are stable for 24 hours. Solutions in acidic mobile phase (HPLC) should be injected within 8 hours to prevent acid-catalyzed hydrolysis of the chlorine.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][7] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[8] (2023).[5][7] Link
-
Singh, S. et al. Impurity profiling of Plinabulin: Synthesis and characterization. Journal of Pharmaceutical and Biomedical Analysis. (2019). Link
-
BIPM. The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[2][9][10] Metrologia. (2020). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analytical Guide: LC-MS Profiling of 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Executive Summary & Scientific Rationale
The molecule 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol (hereafter referred to as CPA-PEO ) represents a critical chiral building block in the synthesis of pyrazine-based kinase inhibitors (e.g., analogs of Entrectinib). Its structural integrity—specifically the retention of the chlorine atom and the stereochemistry of the phenyl-ethanol tail—is pivotal for downstream efficacy.
The Analytical Challenge: Standard HPLC-UV methods often fail to distinguish between the target molecule and its critical impurities, particularly the hydrolyzed byproduct (where -Cl is replaced by -OH) and the bis-substituted impurity (over-reaction). These species share similar chromophores (the pyrazine ring) but possess vastly different reactivity profiles.
The Solution:
This guide advocates for UHPLC-Q-TOF-MS (or Orbitrap) over GC-MS or HPLC-UV. The presence of the chlorine atom provides a distinct isotopic signature (
Comparative Analysis of Methodologies
The following table objectively compares the available analytical techniques for CPA-PEO, highlighting why LC-MS is the superior choice for impurity profiling.
| Feature | HPLC-UV (Diode Array) | GC-MS (EI Source) | UHPLC-Q-TOF-MS (ESI+) |
| Primary Detection | Chromophore Absorbance (254/280 nm) | Electron Impact Ionization | Electrospray Ionization (Exact Mass) |
| Suitability for CPA-PEO | Moderate. Good for routine assay but poor for structural ID. Cannot easily distinguish Cl-hydrolysis products. | Low. The hydroxyl (-OH) and amine (-NH) groups cause peak tailing and thermal degradation. Requires derivatization (TMS). | High. Soft ionization preserves the molecular ion |
| Impurity ID Capability | Low. Relies solely on Retention Time (RT). | Moderate. Library matching available, but thermal artifacts confuse the profile. | Excellent. Isotopic pattern analysis (Cl signature) and MS/MS fragmentation. |
| Sensitivity | ng/mL range | pg/mL range | |
| Throughput | High (10-15 min runs) | Low (Long cooling/heating cycles) | High (5-10 min runs) |
Impurity Formation Pathways (Visualized)
Understanding the chemistry is a prerequisite for analysis. The synthesis typically involves the Nucleophilic Aromatic Substitution (
Figure 1: Reaction scheme showing the genesis of critical impurities.[1] Note that Impurity B and C lose the chlorine atom, altering their isotopic signature.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed to be self-validating . By using a generic gradient and high-resolution MS, you can identify unexpected peaks based on their mass defect and isotope pattern.
Sample Preparation[2][3]
-
Diluent: 50:50 Acetonitrile:Water (v/v).
-
Concentration: 0.5 mg/mL (Assay level) and 0.005 mg/mL (Impurity ID level).
-
Filtration: 0.22
m PTFE filter (Nylon is avoided due to potential adsorption of the aromatic ring).
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18),
mm, 1.8 m. -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
-
Column Temp: 40°C.
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
-
Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Scan Range:
50 – 800. -
Key Setting: Fragmentor Voltage (or In-Source CID) should be kept low (e.g., 100V) to prevent in-source fragmentation of the labile hydroxyl group, which would mimic a dehydration impurity.
Data Interpretation & Impurity Library
The power of this method lies in the Chlorine Isotope Filter .
-
Rule: If a peak shows an
and signal with a ratio of ~3:1, it contains one chlorine atom. -
Rule: If the
peak is absent (or <5%), the chlorine has been lost (Hydrolysis or Bis-substitution).
Confirmed Impurity Table
| Impurity ID | Structure Description | Theoretical | Isotope Pattern ( | Retention Time Shift (vs Target) |
| Target (CPA-PEO) | 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol | 250.0742 | Yes (3:1) | 0.0 (Ref) |
| Impurity A | Unreacted 2,3-Dichloropyrazine | 148.9668 | Yes (9:6:1 for 2Cl) | Earlier (Less Polar) |
| Impurity B | Bis-substituted (Dimer) | 351.1819 | No | Later (More Hydrophobic) |
| Impurity C | Hydrolyzed Product (Cl | 232.1081 | No | Earlier (More Polar) |
| Impurity D | Dehydration Product (Loss of | 232.0636 | Yes (3:1) | Later (Conjugation) |
Analytical Decision Matrix
Figure 2: Logical workflow for classifying unknown peaks based on isotopic signature.
Validation & Quality Control (E-E-A-T)
To ensure this method is trustworthy for regulatory submission (IND/NDA), the following validation parameters must be met, aligned with ICH Q2(R1) guidelines.
-
Specificity: Inject the mobile phase blank. Ensure no interference at the retention time of CPA-PEO. Inject individual impurity standards (if available) to confirm resolution (
). -
Linearity: Demonstrate
across the range of 0.05% to 120% of the target concentration. -
Accuracy (Recovery): Spike impurities into the sample matrix at 0.1% level. Recovery should be 80-120%.
-
System Suitability Test (SST):
-
Standard replicate injections (
) should show RSD < 2.0% for area. -
Check the Signal-to-Noise (S/N) ratio for the Sensitivity Solution (LOQ); it must be
.
-
Author's Note on Causality: The choice of Ammonium Formate or Formic Acid is not arbitrary. Pyrazines are weak bases (
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA/EMA Guidelines.
-
Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today.
-
Holčapek, M., et al. (2012). Recent trends in the analysis of pharmaceutical impurities by LC-MS. Trends in Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Impurities in New Drug Substances Q3A(R2).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
